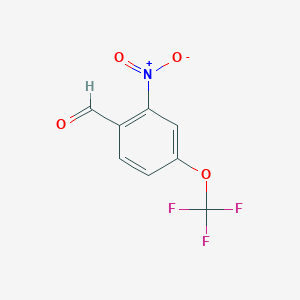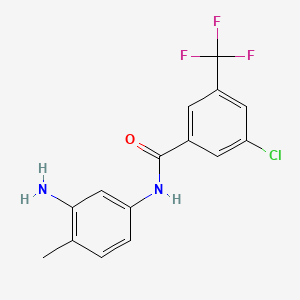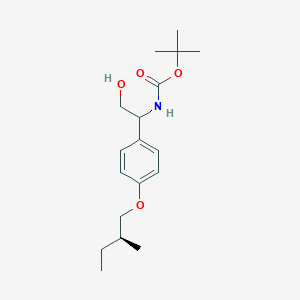![molecular formula C20H32O5 B14040472 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostaglandin E2, also known as dinoprostone, is a naturally occurring prostaglandin with significant physiological and pharmacological roles. It is a lipid compound derived from arachidonic acid and is involved in various biological processes, including inflammation, fever, and the regulation of smooth muscle activity. Prostaglandin E2 is widely used in medicine, particularly in labor induction and the management of certain cardiovascular conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prostaglandin E2 can be synthesized through several chemical routes. One common method involves the oxidation of arachidonic acid by cyclooxygenase enzymes to form prostaglandin endoperoxides, which are then converted to Prostaglandin E2 through specific enzymatic reactions .
Industrial Production Methods: In industrial settings, Prostaglandin E2 is typically produced using biotechnological processes that involve the fermentation of genetically modified microorganisms. These microorganisms are engineered to express the necessary enzymes for the conversion of arachidonic acid to Prostaglandin E2 .
Analyse Chemischer Reaktionen
Types of Reactions: Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and biological activity.
Common Reagents and Conditions:
Oxidation: Prostaglandin E2 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the specific functional groups involved.
Major Products: The major products formed from these reactions include various prostaglandin derivatives, which can have distinct biological activities and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Prostaglandin E2 has a wide range of scientific research applications across multiple fields:
Chemistry:
- Used as a model compound for studying lipid oxidation and enzymatic reactions.
Biology:
- Plays a crucial role in cell signaling and the regulation of immune responses.
- Involved in the modulation of inflammation and pain.
Medicine:
- Widely used in labor induction and the management of postpartum hemorrhage.
- Investigated for its potential therapeutic effects in conditions such as pulmonary hypertension and cancer .
Industry:
Wirkmechanismus
Prostaglandin E2 exerts its effects by binding to specific G protein-coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4). These receptors activate various intracellular signaling pathways, leading to diverse physiological responses. For example, activation of EP2 and EP4 receptors stimulates the production of cyclic adenosine monophosphate (cAMP), which mediates anti-inflammatory and vasodilatory effects .
Vergleich Mit ähnlichen Verbindungen
Prostaglandin E2 is part of a larger family of prostaglandins, which includes compounds such as Prostaglandin E1, Prostaglandin F2α, and Prostaglandin I2. While these compounds share structural similarities, they have distinct biological activities and therapeutic applications:
Prostaglandin E1: Primarily used for its vasodilatory effects in the treatment of erectile dysfunction and certain cardiovascular conditions.
Prostaglandin F2α: Involved in the regulation of reproductive processes and used in veterinary medicine for inducing labor in animals.
Prostaglandin I2: Known for its potent vasodilatory and anti-platelet aggregation effects, used in the treatment of pulmonary arterial hypertension.
Prostaglandin E2 is unique in its broad range of physiological effects and its extensive use in both clinical and research settings.
Eigenschaften
Molekularformel |
C20H32O5 |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(E)-7-[3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+ |
InChI-Schlüssel |
XEYBRNLFEZDVAW-RTYMFESYSA-N |
Isomerische SMILES |
CCCCCC(/C=C/C1C(CC(=O)C1C/C=C/CCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


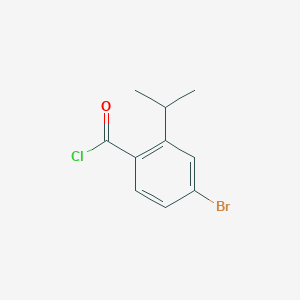
![6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B14040415.png)

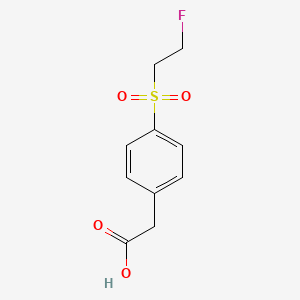
![N-cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide hydrochloride](/img/structure/B14040434.png)


![4-[2-[5-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B14040441.png)
